N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide
Description
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic compound featuring a sulfamoylphenyl group linked to a 4,5-dimethyl-6-oxopyrimidin moiety via an ethyl chain, with a butyramide tail. The pyrimidinone ring (6-oxopyrimidin) provides hydrogen-bonding capacity, while the dimethyl substituents may enhance steric stability. The butyramide chain (four-carbon) likely influences lipophilicity and bioavailability.
Properties
IUPAC Name |
N-[4-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)ethylsulfamoyl]phenyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-4-5-17(23)21-15-6-8-16(9-7-15)27(25,26)20-10-11-22-12-19-14(3)13(2)18(22)24/h6-9,12,20H,4-5,10-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLSNEFNXDREML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCN2C=NC(=C(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)sulfamoyl)phenyl)butyramide is a synthetic compound with potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₁₈H₂₄N₄O₃S. The compound features a pyrimidine ring substituted with dimethyl and oxo groups, linked to a sulfamoyl moiety and a butyramide group. This unique structure is believed to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₄O₃S |
| Molecular Weight | 376.47 g/mol |
| CAS Number | 2034410-94-9 |
The biological activity of this compound is hypothesized to involve multiple mechanisms:
- DNA Interaction : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and thereby interfering with cellular proliferation processes .
- Enzyme Inhibition : The sulfamoyl group may interact with specific enzymes or receptors that are crucial in cancer cell signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest potential antibacterial effects against various pathogens, indicating that this compound could serve as a lead for antibiotic development .
Antitumor Activity
Research has demonstrated that compounds structurally related to this compound exhibit significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays using human lung cancer cell lines (A549, HCC827, NCI-H358) revealed IC50 values indicating effective growth inhibition at low concentrations (e.g., HCC827 IC50 = 6.26 μM) .
- Mechanistic Insights : Compounds showed higher activity in two-dimensional assays compared to three-dimensional models, suggesting that the compound's efficacy may vary based on the cellular context .
Antimicrobial Activity
The compound's antimicrobial potential was evaluated against both Gram-positive and Gram-negative bacteria:
- Testing Methodology : Broth microdilution methods were employed following CLSI guidelines .
- Results : Notably effective against Staphylococcus aureus and Escherichia coli, indicating broad-spectrum antibacterial activity .
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Study on Antitumor Efficacy : A study demonstrated that derivatives with similar structural motifs showed significant cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells .
- Antimicrobial Efficacy : Another investigation into related compounds found promising results in inhibiting bacterial growth, suggesting that modifications to the core structure could enhance efficacy against resistant strains .
Comparison with Similar Compounds
Structural Analogues from Sulfamoylphenyl Derivatives
Compounds CF2 , CF3 , and CF4 () share the sulfamoylphenyl backbone but differ in heterocyclic substituents and side chains:
- CF2 : Incorporates a 3,4-dimethylisoxazole-5-yl group and a dioxoisoindoline-pentanamide chain.
- CF3 : Features a 5-methyl-isoxazol-3-yl group with a similar pentanamide chain.
- CF4 : Substitutes with a thiazole-2-yl group.
Key Differences :
- The butyramide chain (C4) vs.
Pyrimidine-Based Analogues
includes compounds with pyridin-2-yl and pyrimidin-2-yl sulfamoyl groups:
- F7 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide (MW: 493.53 g/mol, C₂₄H₂₃N₅O₅S).
- Another analogue substitutes pyridin-2-yl with pyrimidin-2-yl.
Comparison Table :
*Calculated based on structural data.
Observations :
- The target compound has a lower molecular weight and shorter acyl chain than F7 and CF3, which may improve membrane permeability.
Stereochemical and Polycyclic Analogues
describes compounds m , n , and o , which possess tetrahydropyrimidin-1(2H)-yl groups and complex stereochemistry:
- These compounds include diphenylhexane backbones and hydroxyl groups, enhancing hydrogen-bonding diversity.
Key Contrasts :
- The target compound lacks the stereochemical complexity and polycyclic framework of m–o , simplifying synthesis but possibly reducing selectivity for chiral targets.
- The absence of a hydroxyl group in the target may limit solubility compared to m–o .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
